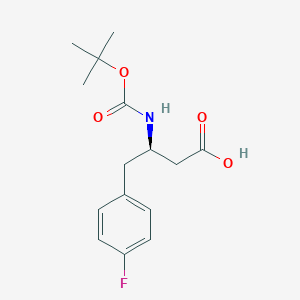

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid (CAS 747371-90-0) is a chiral Boc-protected amino acid derivative featuring a 4-fluorophenyl substituent and a butanoic acid backbone. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine functionality, enabling its use in peptide synthesis and medicinal chemistry applications . The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in drug discovery, particularly for kinase inhibitors or GPCR-targeted therapies .

Properties

IUPAC Name |

(3R)-4-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGMJLZICKHWIR-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural features.

Medicine

In medicine, derivatives of this compound may serve as potential drug candidates for various therapeutic applications, including anti-inflammatory and anticancer treatments.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The fluorophenyl group may enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Stability: Electron-Withdrawing Groups (e.g., NO₂, F): The 4-nitrophenyl derivative (323.32 g/mol) exhibits heightened reactivity due to the nitro group’s electron-withdrawing nature, facilitating nucleophilic substitution reactions . In contrast, the 4-fluorophenyl analog balances metabolic stability and synthetic utility . Halogen Variations: The 4-iodophenyl analog (413.23 g/mol) has applications in radiolabeling, while the 4-chlorophenyl derivative (312.77 g/mol) is preferred in electrophilic coupling reactions .

Lipophilicity and Bioavailability :

- The trifluorophenyl derivative (332.30 g/mol) demonstrates increased lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration for CNS-targeted therapies .

- The 4-methylphenyl analog (292.35 g/mol) improves aqueous solubility, making it suitable for formulation studies .

Synthetic Utility :

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, also known by its CAS number 218609-00-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a tert-butoxycarbonyl (Boc) protecting group, which is significant in medicinal chemistry for enhancing solubility and stability. The presence of the 4-fluorophenyl group suggests potential interactions with biological targets due to the electronegative fluorine atom, which can influence binding affinity and selectivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies indicate that compounds with similar structures often exhibit activity against enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as proteases and kinases, which are crucial in signal transduction pathways. For example, the introduction of fluorine in the phenyl ring has been associated with increased potency in enzyme inhibition due to enhanced lipophilicity and electronic effects .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as COX-2. This suggests a therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Role of Fluorine : The presence of the fluorine atom in the para position has been shown to enhance binding affinity to target proteins, increasing the compound's overall potency .

- Boc Group Influence : The Boc protecting group not only aids in solubility but also impacts the compound's interaction with biological targets by stabilizing certain conformations necessary for binding .

Study 1: Antitumor Activity

A study conducted on a series of Boc-protected amino acids demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to mitochondrial dysfunction and subsequent apoptosis .

Study 2: Inhibition of Inflammatory Mediators

Research indicated that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent. These findings were corroborated by animal models where administration led to decreased inflammation markers .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H20FNO |

| CAS Number | 218609-00-8 |

| Biological Targets | Enzymes, Cancer Cells |

| Key Activities | Enzyme Inhibition, Anticancer, Anti-inflammatory |

| SAR Insights | Fluorine enhances potency; Boc group stabilizes conformation |

Q & A

Q. What computational tools predict the compound’s ADMET properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.